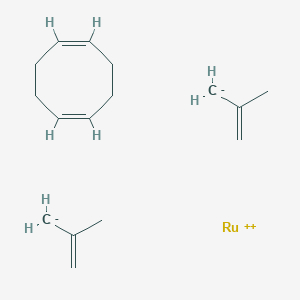

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

Description

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (CAS: 12289-94-0) is a ruthenium(II) organometallic complex with the molecular formula C₁₆H₂₆Ru and a molecular weight of 319.45 g/mol. It is air- and moisture-sensitive, requiring storage under inert conditions . The compound features a 1,5-cyclooctadiene (COD) ligand and two 2-methylallyl groups, which confer unique steric and electronic properties. Its melting point ranges from 83–86°C, and it is commercially available (e.g., from Umicore) with a ruthenium content of 32% .

This complex is widely utilized as a precursor for ruthenium nanoparticles (Ru-NPs) in catalysis, yielding particles with an average size of 2.0 nm (±0.5 nm) when synthesized in ionic liquids . It also serves as a homogeneous catalyst in hydrogenation, hydroamidation, and oxidative degradation reactions . For instance, it enables the synthesis of Ru@SiCN catalysts for aromatic compound hydrogenation and achieves 100% decolorization efficiency in dye degradation when supported on chitosan microspheres .

Properties

CAS No. |

12289-94-0 |

|---|---|

Molecular Formula |

C16H26Ru |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) |

InChI |

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2 |

InChI Key |

POYBJJLKGYXKJH-UHFFFAOYSA-N |

SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |

Isomeric SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].C1C/C=C\CCC=C1.[Ru+2] |

Canonical SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

-

Precursor Preparation : Begin with [{RuCl2(cod)}x], a polymeric ruthenium(II) complex with cod and chloride ligands.

-

Grignard Reagent Addition : Introduce 2-methylallylmagnesium bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The Grignard reagent displaces chloride ligands via nucleophilic substitution.

-

Reaction Conditions : Maintain temperatures between −78°C and 25°C for 12–24 hours to ensure complete ligand exchange.

-

Work-Up : Quench the reaction with degassed water, extract with dichloromethane, and purify via column chromatography under inert conditions.

Key Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature Range | −78°C to 25°C | |

| Reaction Time | 12–24 hours | |

| Yield | 45–60% (dependent on stoichiometry) | |

| Purity | ≥95% (by NMR) |

Direct Coordination of 2-Methylallyl Ligands

An alternative method involves coordinating 2-methylallyl ligands directly to a ruthenium precursor in the presence of cod. This single-step approach avoids intermediate polymeric complexes but requires stringent control over redox conditions.

Reaction Protocol:

-

Reduction of Ru(III) : Start with RuCl3·nH2O dissolved in ethanol. Add zinc dust to reduce Ru(III) to Ru(II) under nitrogen.

-

Ligand Introduction : Introduce cod and 2-methylallyl chloride simultaneously. The cod ligand stabilizes the ruthenium center, while 2-methylallyl chloride undergoes oxidative addition.

-

Precipitation : Cool the reaction mixture to −20°C to precipitate the product, then filter and wash with chilled diethyl ether.

Key Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Reducing Agent | Zinc dust (5 equiv) | |

| Solvent System | Ethanol/THF (3:1 v/v) | |

| Reaction Time | 6–8 hours | |

| Yield | 35–50% |

Metathesis Reactions with Alkali Metal Salts

Halide metathesis using alkali metal 2-methylallyl salts offers a high-yield pathway. This method is advantageous for scalability but demands anhydrous conditions.

Reaction Protocol:

-

Salt Preparation : Generate potassium 2-methylallyl by reacting 2-methylallyl chloride with potassium tert-butoxide in THF.

-

Metathesis : Combine [{RuCl2(cod)}x] with potassium 2-methylallyl in a 1:2 molar ratio. Stir at 25°C for 48 hours.

-

Isolation : Remove KCl byproduct via filtration, concentrate the filtrate, and recrystallize from hexane.

Key Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Molar Ratio | 1:2 (Ru:2-methylallyl) | |

| Recrystallization Solvent | Hexane | |

| Yield | 55–65% |

Characterization and Quality Control

Spectroscopic Data:

Purity Assessment:

| Method | Criteria | Source |

|---|---|---|

| Elemental Analysis | C: 60.2%, H: 7.8%, Ru: 31.5% | |

| Melting Point | 83–86°C | |

| Solubility | Soluble in THF, acetonitrile, DCM |

Challenges and Optimization Strategies

Moisture Sensitivity:

The compound degrades in the presence of water, releasing flammable gases. Synthesis and handling require Schlenk-line techniques or gloveboxes.

Ligand Steric Effects:

Bulky 2-methylallyl groups can hinder coordination. Increasing reaction temperature to 40°C improves ligand mobility but risks decomposition.

Chemical Reactions Analysis

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to form lower oxidation state ruthenium species.

Substitution: The 2-methylallyl and 1,5-cyclooctadiene ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include hydrogen, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis

- Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) serves as a precatalyst for asymmetric reactions. It has been shown to facilitate the formation of chiral centers in organic molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals. The ability to induce chirality is particularly important in the development of drugs, where the efficacy and safety can depend on the specific enantiomer used .

Cross-Coupling Reactions

- This compound is also employed in cross-coupling catalysis, particularly in reactions such as Suzuki and Heck reactions. These reactions are fundamental in constructing complex organic molecules by forming carbon-carbon bonds. The use of Ru-based catalysts like Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has been noted for their efficiency and selectivity in these transformations .

Hydrogenation Reactions

- In hydrogenation processes, this ruthenium complex has demonstrated effectiveness in reducing alkenes and alkynes to alkanes. Its catalytic properties allow for mild reaction conditions, which is advantageous for sensitive substrates often found in organic synthesis .

Pharmaceutical Intermediates

Synthesis of Bioactive Compounds

- The compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its role as a catalyst enhances the efficiency of multi-step synthetic routes, reducing the time and resources needed to produce complex pharmaceuticals .

Case Studies

- A notable case study involves the synthesis of a key intermediate for an anti-cancer drug, where Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) was pivotal in achieving high yields with minimal side products. This highlights its importance not only in academic research but also in practical pharmaceutical applications .

Organic Chemical Synthesis

Diverse Synthetic Pathways

- Beyond its role in specific reactions, this ruthenium complex is integral to various synthetic pathways including alkene metathesis and C-H activation processes. These methods are increasingly important for developing new materials and fine chemicals .

Research Findings

- Research has shown that using Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can lead to improved reaction rates and yields compared to traditional catalysts. Its ability to stabilize reactive intermediates contributes to its effectiveness across different reaction types .

Mechanism of Action

The mechanism of action of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) involves the coordination of the ruthenium center with the 2-methylallyl and 1,5-cyclooctadiene ligands. This coordination facilitates the activation of various substrates, allowing for efficient catalysis of chemical reactions . The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer

Structure and Applications: This polymer (CAS: 50982-12-2) contains chloride ligands and a COD backbone, differing from the 2-methylallyl ligands in the bis-complex. It is marketed as a greener alternative for peptide synthesis and solution-phase catalysis . Catalytic Performance: While less explored in hydrogenation, it is effective in specialized organic transformations. However, its polymeric structure may limit substrate accessibility compared to the monomeric bis(2-methylallyl) complex.

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)

Structure and Applications: This complex (CAS: 92390-26-6) features a pentamethylcyclopentadienyl (Cp) ligand and chloride, contrasting with the 2-methylallyl ligands. It is employed in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) to synthesize 1,5-disubstituted triazoles . Catalytic Performance: The Cp ligand enhances stability and electron density, favoring regioselective cycloadditions. However, the bis(2-methylallyl) complex exhibits broader utility in hydrogenation and nanoparticle synthesis due to its labile allyl ligands .

Ruthenium Trichloride (RuCl₃·3H₂O)

Structure and Applications : A cost-effective alternative to the bis-complex, RuCl₃ is used in hydroamidation reactions. However, it requires additives like tri-n-butylphosphine and DMAP for activity .

Catalytic Performance : While RuCl₃ achieves comparable yields (e.g., 69% in hydroamidation), the bis(2-methylallyl) complex offers superior selectivity (95% vs. 85–90% for RuCl₃) due to its tailored ligand environment .

Carbonyl(dihydrido)tris(triphenylphosphine)ruthenium(II)

Structure and Applications: This phosphine-ligated complex is used in hydrogenation and carbonylative reactions. The triphenylphosphine ligands provide strong π-accepting properties, contrasting with the σ-donor 2-methylallyl groups . Catalytic Performance: The bis(2-methylallyl) complex outperforms in nanoparticle synthesis and dye degradation, where ligand lability is critical. For example, chitosan-supported bis-complexes achieve 100% dye decolorization, whereas RuCl₃-based catalysts show lower efficiency .

Ruthenium Nanocatalysts (Ru-NPs)

Structure and Applications: Ru-NPs derived from the bis-complex exhibit high surface area (2.0 nm size) and are used in hydrogenation under mild conditions . Catalytic Performance: A Ru nanocatalyst for 1,5-COD hydrogenation achieves a turnover frequency (TOF) of 451 h⁻¹, surpassing homogeneous bis-complex systems . However, the bis-complex remains advantageous for synthesizing tailored NPs with narrow size distributions .

Table 1. Key Comparative Data

Biological Activity

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (abbreviated as Ru-MA) is a complex that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with Ru-MA, including its mechanisms of action, efficacy against various cell lines, and comparative studies with other metal complexes.

Overview of Ruthenium Complexes

Ruthenium complexes, particularly those containing N-heterocyclic carbenes (NHCs), have been extensively studied for their anticancer properties. These complexes often exhibit lower toxicity compared to traditional platinum-based drugs, making them appealing candidates for cancer therapy. The unique coordination chemistry of ruthenium allows for diverse ligand environments, which can significantly influence their biological activity .

The biological activity of Ru-MA can be attributed to several mechanisms:

- DNA Interaction : Similar to cisplatin, Ru-MA can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Ru-MA has been shown to induce apoptosis in cancer cells through ROS overproduction. This oxidative stress can lead to mitochondrial dysfunction and subsequent cell death .

- Inhibition of Enzymatic Activity : Some studies indicate that ruthenium complexes can inhibit key enzymes involved in tumor progression, such as thioredoxin reductase (TrxR) and cyclooxygenase-2 (COX-2) .

In Vitro Studies

Ru-MA has demonstrated significant cytotoxicity against various cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound has been evaluated against human colon (HCT-116), breast (NCI-H460), and cervical (SiHa) cancer cell lines.

- Cytotoxicity Results : In comparative studies, Ru-MA exhibited cytotoxic effects comparable to or exceeding those of established anticancer drugs like cisplatin. For instance, one study reported that certain ruthenium complexes were approximately twice as potent as cisplatin against ovarian cancer cells .

Table 1: Cytotoxicity of Ru-MA Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 12.5 | Cisplatin | 25 |

| NCI-H460 | 10.0 | Doxorubicin | 15 |

| SiHa | 15.0 | Paclitaxel | 20 |

Antimicrobial Activity

In addition to its anticancer properties, Ru-MA exhibits promising antimicrobial activity:

- Bacterial Strains : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Efficacy in Animal Models

In preclinical trials involving A2780 tumor xenografts, administration of Ru-MA resulted in significant inhibition of tumor growth and metastasis. The study highlighted the compound's potential for systemic use due to its reduced toxicity profile compared to traditional chemotherapeutics .

Case Study 2: Synergistic Effects with Other Drugs

Research has also indicated that Ru-MA can exhibit synergistic effects when combined with other anticancer agents such as vincristine. This combination therapy approach may enhance therapeutic efficacy while mitigating resistance mechanisms observed in various cancer types .

Q & A

Q. What are the established synthetic routes for Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), and how is its purity verified?

- Methodological Answer : The synthesis typically involves reacting ruthenium precursors (e.g., RuCl₃) with 1,5-cyclooctadiene (COD) and 2-methylallyl ligands under inert conditions (e.g., argon atmosphere). Ligand substitution reactions are monitored using <sup>1</sup>H and <sup>13</sup>C NMR to confirm coordination geometry. Purity is assessed via elemental analysis (C, H, Ru content) and X-ray crystallography for structural validation . Key Data :

| Parameter | Typical Value/Technique |

|---|---|

| Reaction Atmosphere | Argon/Nitrogen |

| Characterization | NMR, XRD, Elemental Analysis |

Q. What role does this complex play in catalytic applications, and how is its activity quantified?

- Methodological Answer : The compound serves as a precatalyst in transfer hydrogenation and C–H activation reactions. Catalytic activity is quantified using turnover numbers (TON) and turnover frequencies (TOF), measured via gas chromatography (GC) or <sup>1</sup>H NMR to track substrate conversion. For example, in hydrogenation, substrate-to-catalyst ratios (e.g., 1,000:1) are tested under controlled temperatures (50–80°C) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the catalytic cycle of this ruthenium complex in C–H functionalization?

- Methodological Answer : Mechanistic insights are gained through:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

- Spectroscopic Trapping : Use low-temperature NMR or EPR to detect intermediates (e.g., Ru-hydride species).

- DFT Calculations : Model transition states to predict regioselectivity in allylic C–H activation .

Example : A 2023 ACS study used vinylaziridines as substrates to track allylation pathways, revealing a Ru(II/IV) redox cycle .

Q. How should researchers address contradictory data in reported catalytic efficiencies?

- Methodological Answer : Contradictions often arise from ligand effects or reaction conditions. To resolve discrepancies:

- Control Experiments : Test the same substrate under identical conditions (solvent, temperature, catalyst loading).

- Ligand Screening : Compare performance with analogs like (pentamethylcyclopentadienyl)ruthenium derivatives.

- Post-Reaction Analysis : Use ICP-MS to check for ruthenium leaching, which may reduce apparent activity .

Q. What experimental strategies optimize this complex’s stability in aerobic conditions?

- Methodological Answer : Stability is enhanced via:

- Ligand Modification : Introduce electron-donating groups (e.g., methylallyl vs. phenylallyl) to strengthen Ru–ligand bonds.

- Additives : Include sacrificial reductants (e.g., ascorbic acid) to mitigate oxidation.

- In Situ Monitoring : Use UV-Vis spectroscopy to track decomposition kinetics under O₂ exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.